molecular formula C15H17ClN4O3S B2784882 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyethyl)acetamide CAS No. 923244-46-6

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2784882
CAS No.: 923244-46-6
M. Wt: 368.84
InChI Key: XPZOCYGSMZPQKR-UHFFFAOYSA-N
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Description

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C15H17ClN4O3S and its molecular weight is 368.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Screening

A series of urea, thiourea, and selenourea derivatives with thiazole moieties were synthesized to explore their in vitro antioxidant activity. These compounds, including structures related to the specified chemical, exhibited potent antioxidant properties, suggesting their value as new antioxidant agents (Reddy et al., 2015).

Antimicrobial and Antitubercular Agents

Compounds with a thiazolidinone core, showing structural similarity to the queried chemical, have been synthesized and tested for their antibacterial, antifungal, and antituberculosis activities. These studies indicate the potential of such derivatives as effective antimicrobial agents (Patel et al., 2006).

Anticonvulsant Activity

Derivatives of the compound, specifically omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, were synthesized and assessed for their anticonvulsant activity. One such derivative demonstrated significant effectiveness against seizures induced by maximal electroshock, highlighting the compound's potential in epilepsy treatment (Aktürk et al., 2002).

Anticancer Applications

Several N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, structurally related to the queried chemical, were synthesized and evaluated for their antitumor activity. Some derivatives exhibited considerable anticancer activity against various cancer cell lines, underscoring the compound's potential as a basis for developing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

The compound and its analogs have been studied for their photovoltaic efficiency and ligand-protein interactions, indicating potential uses in dye-sensitized solar cells and as inhibitors for certain biological targets. These studies reveal the compound's versatile applications beyond antimicrobial and antitumor activities, suggesting its usefulness in renewable energy and targeted therapy research (Mary et al., 2020).

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3S/c1-23-6-5-17-13(21)8-12-9-24-15(19-12)20-14(22)18-11-4-2-3-10(16)7-11/h2-4,7,9H,5-6,8H2,1H3,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZOCYGSMZPQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.